molecular formula C11H14O2 B14653475 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one CAS No. 41068-29-5

1-(2-Ethyl-4-methoxyphenyl)ethan-1-one

Cat. No.: B14653475
CAS No.: 41068-29-5
M. Wt: 178.23 g/mol
InChI Key: FTSWYMYIWOINGE-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C11H14O2. This compound is known for its unique structural features, which include an ethanone group attached to a phenyl ring substituted with ethyl and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic medium, room temperature to reflux.

    Reduction: NaBH4, LiAlH4, solvents like ethanol or ether, room temperature to reflux.

    Substitution: Nucleophiles like halides, amines, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(2-Ethyl-4-methoxyphenyl)ethan-1-one finds applications in several fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological outcomes.

Comparison with Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: Known for its hydroxyl group, which imparts different reactivity and biological properties.

    1-(4-Methyl-2-thienyl)ethan-1-one: Contains a thienyl ring, leading to distinct chemical behavior and applications.

Uniqueness: 1-(2-Ethyl-4-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both ethyl and methoxy groups on the phenyl ring provides a balance of hydrophobic and electron-donating properties, making it versatile for various chemical transformations and research applications.

Properties

CAS No.

41068-29-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-ethyl-4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O2/c1-4-9-7-10(13-3)5-6-11(9)8(2)12/h5-7H,4H2,1-3H3

InChI Key

FTSWYMYIWOINGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C(=O)C

Origin of Product

United States

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